9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
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Overview
Description
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid: is a diterpenoid compound derived from abietic acid, which is a major component of rosin. This compound is characterized by the presence of an epidioxy group at the 9 and 13 positions and a carboxylic acid group at the 18 position. It is known for its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid typically involves the following steps:
Oxidation of Abietic Acid: Abietic acid is subjected to oxidation using reagents such as singlet oxygen or hydrogen peroxide in the presence of a catalyst to introduce the epidioxy group.
Purification: The resulting product is purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the epidioxy group, converting it to hydroxyl groups or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Singlet oxygen, hydrogen peroxide, and catalysts such as photosensitizers.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: More oxidized diterpenoid derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Ester or amide derivatives.
Properties
IUPAC Name |
(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFJWCHEFCJDC-AXDKOMKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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